molecular formula C23H22BrNO4 B11120948 7-Bromo-1-phenyl-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Bromo-1-phenyl-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11120948
M. Wt: 456.3 g/mol
InChI Key: OTKSABAJOXDUGF-UHFFFAOYSA-N
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Description

7-BROMO-1-PHENYL-2-[3-(PROPAN-2-YLOXY)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrroles. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of bromine, phenyl, and propan-2-yloxy groups in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 7-BROMO-1-PHENYL-2-[3-(PROPAN-2-YLOXY)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves multiple steps, including the formation of the chromeno[2,3-c]pyrrole core and subsequent functionalization. The synthetic route typically starts with the preparation of the chromeno[2,3-c]pyrrole scaffold, followed by the introduction of the bromine, phenyl, and propan-2-yloxy groups under specific reaction conditions. Industrial production methods may involve optimization of reaction parameters to achieve high yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

    Hydrolysis: The propan-2-yloxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

7-BROMO-1-PHENYL-2-[3-(PROPAN-2-YLOXY)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The bromine and phenyl groups contribute to its binding affinity to certain receptors or enzymes, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar compounds include other chromeno[2,3-c]pyrrole derivatives with different substituents. For example:

    1-Bromo-3-phenylpropane: A simpler compound with a similar bromine and phenyl group but lacking the chromeno[2,3-c]pyrrole core.

    2-Bromo-1-phenylpropane: Another related compound with a different arrangement of the bromine and phenyl groups.

The uniqueness of 7-BROMO-1-PHENYL-2-[3-(PROPAN-2-YLOXY)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE lies in its specific combination of functional groups and the chromeno[2,3-c]pyrrole core, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C23H22BrNO4

Molecular Weight

456.3 g/mol

IUPAC Name

7-bromo-1-phenyl-2-(3-propan-2-yloxypropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C23H22BrNO4/c1-14(2)28-12-6-11-25-20(15-7-4-3-5-8-15)19-21(26)17-13-16(24)9-10-18(17)29-22(19)23(25)27/h3-5,7-10,13-14,20H,6,11-12H2,1-2H3

InChI Key

OTKSABAJOXDUGF-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCCN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)Br)C4=CC=CC=C4

Origin of Product

United States

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